Molecular Weight and Lipophilicity (LogP) Comparison: 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine vs. 2-(Pyrrolidin-1-ylmethyl)morpholine
Compared to its direct N-debenzylated analog 2-(pyrrolidin-1-ylmethyl)morpholine, 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine exhibits a significantly higher molecular weight (260.38 g/mol vs. 170.25 g/mol) and a much greater predicted lipophilicity (ACD/LogP = 1.91 vs. XLogP3-AA = 0). The increase in LogP of approximately 1.9 units corresponds to a ~80-fold increase in octanol-water partition coefficient, indicating substantially higher membrane permeability potential [1]. Furthermore, the target compound has 0 hydrogen bond donors compared to 1 for the analog, and 4 freely rotating bonds compared to 2, which impacts molecular flexibility and binding entropy [1].
Comparator: LogP 0, MW 170.3, HBD 1
| Evidence Dimension | Physicochemical Properties (Molecular Weight, Lipophilicity, H-Bond Donors, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW: 260.38 g/mol; ACD/LogP: 1.91; H-Bond Donor Count: 0; Rotatable Bond Count: 4 |
| Comparator Or Baseline | 2-(Pyrrolidin-1-ylmethyl)morpholine: MW: 170.25 g/mol; XLogP3-AA: 0; H-Bond Donor Count: 1; Rotatable Bond Count: 2 |
| Quantified Difference | ΔMW: +90.13 g/mol; ΔLogP: +1.91; ΔHBD: -1; ΔRotB: +2 |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predictions for target compound ; PubChem computed descriptors for comparator [1] |
Why This Matters
This difference in lipophilicity and hydrogen bonding directly influences a compound's suitability for crossing biological membranes, its binding to hydrophobic protein pockets, and its overall pharmacokinetic profile, making the target compound a distinct chemical tool for probing lipophilic interactions.
- [1] PubChem. 2-(Pyrrolidin-1-ylmethyl)morpholine (CID 14627502). Computed Descriptors: Molecular Weight, XLogP3-AA, Hydrogen Bond Donor Count, Rotatable Bond Count. View Source
